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molecular formula C7H7N3O B8802194 Imidazo[1,2-B]pyridazin-3-ylmethanol

Imidazo[1,2-B]pyridazin-3-ylmethanol

Cat. No. B8802194
M. Wt: 149.15 g/mol
InChI Key: SJZQIXWBRXMPJM-UHFFFAOYSA-N
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Patent
US08969363B2

Procedure details

To a solution of ethyl imidazo[1,2-b]pyridazine-3-carboxylate (1.91 g, 10 mmol) in anhydrous THF (20 mL), lithium aluminium hydride (1.34 g, 35 mmol) was added in portions over 15 min. After stirring at RT for 16 h, the mixture was quenched with ice-water (20 mL) and then extracted with ethyl acetate (30 mL×2). The combined organic layers were washed with brine, dried over Na2SO4 then filtered. The filtrate was concentrated in vacuo to afford imidazo[1,2-b]pyridazin-3-ylmethanol (0.85 g, 57% yield).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[C:3]([C:10](OCC)=[O:11])[N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[N:1]1[CH:2]=[C:3]([CH2:10][OH:11])[N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
N=1C=C(N2N=CC=CC21)C(=O)OCC
Name
Quantity
1.34 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with ice-water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N=1C=C(N2N=CC=CC21)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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